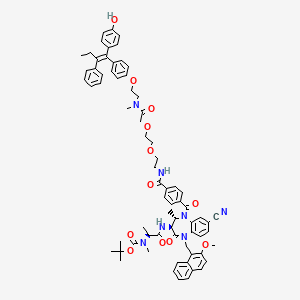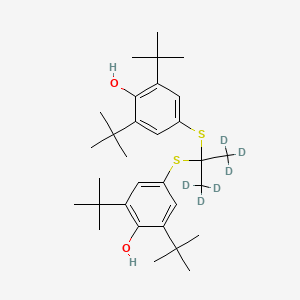
Hpk1-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 17 (Hpk1-IN-17) is a novel small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a member of the mitogen-activated protein kinase kinase kinase kinase family and plays a crucial role in regulating immune cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hematopoietic progenitor kinase 1 inhibitor 17 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
Industrial production of Hematopoietic progenitor kinase 1 inhibitor 17 involves optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques. The process is designed to ensure the consistent production of high-purity Hematopoietic progenitor kinase 1 inhibitor 17 suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 17 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 17 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within Hematopoietic progenitor kinase 1 inhibitor 17.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify functional groups on the Hematopoietic progenitor kinase 1 inhibitor 17 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
Hematopoietic progenitor kinase 1 inhibitor 17 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Hematopoietic progenitor kinase 1 inhibitor 17 enhances T-cell activation and antitumor immunity, making it a promising candidate for cancer immunotherapy
Drug Development: Hematopoietic progenitor kinase 1 inhibitor 17 serves as a lead compound for developing new drugs targeting hematopoietic progenitor kinase 1 and related pathways.
Mechanism of Action
Hematopoietic progenitor kinase 1 inhibitor 17 exerts its effects by selectively inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative regulation of T-cell receptor signaling, leading to enhanced T-cell activation and immune responses. The molecular targets include the linker of activated T cells and associated downstream signaling molecules, such as Src homology 2 domain containing leukocyte protein of 76 kDa and phospholipase Cγ1 .
Comparison with Similar Compounds
Hematopoietic progenitor kinase 1 inhibitor 17 is compared with other hematopoietic progenitor kinase 1 inhibitors, such as:
Compound M074-2865: Similar binding mode to hematopoietic progenitor kinase 1 inhibitor 17 but with different potency and selectivity.
Isoindolone Compounds: Novel inhibitors with distinct structural features and biological activities.
Hematopoietic progenitor kinase 1 inhibitor 17 stands out due to its unique combination of potency, selectivity, and favorable pharmacokinetic properties, making it a valuable tool in cancer immunotherapy research .
Properties
Molecular Formula |
C26H28N6O |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-[4-(4-methylpiperazin-1-yl)phenyl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]benzamide |
InChI |
InChI=1S/C26H28N6O/c1-30(2)26(33)20-6-4-18(5-7-20)22-16-27-25-24(22)29-23(17-28-25)19-8-10-21(11-9-19)32-14-12-31(3)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H,27,28) |
InChI Key |
UGFRQKYVEWFPGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)

![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)

